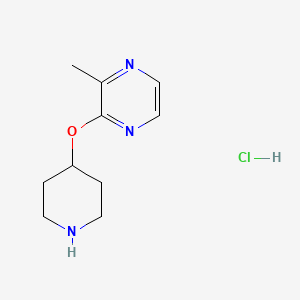

2-Methyl-3-(piperidin-4-yloxy)pyrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methyl-3-(piperidin-4-yloxy)pyrazine hydrochloride” is a chemical compound with the molecular formula C10H16ClN3O . It has a molecular weight of 229.71 . The compound is typically in the form of an oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h5-6,9,11H,2-4,7H2,1H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications

Synthesis Methodologies

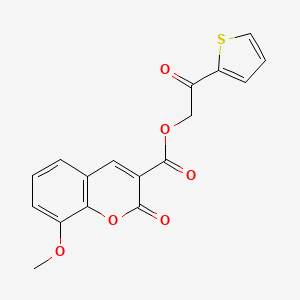

Research on related pyrazine compounds has led to the development of efficient synthesis methods. For example, Alizadeh and Ghanbaripour (2014) reported an efficient synthesis of 3-(3-methyl-1-aryl-1H-pyrazol-5-yl)-2H-2-chromen-2-one derivatives, utilizing piperidine as a catalyst in a one-pot, three-component reaction, showcasing ease of handling, good yields, and easy purification (Alizadeh & Ghanbaripour, 2014). This demonstrates the role of piperidine-based structures in facilitating complex organic syntheses.

Genotoxicity Studies

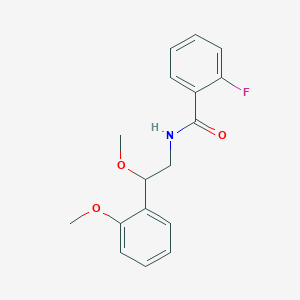

A study conducted by Kalgutkar et al. (2007) investigated the genotoxicity potential of a novel 5-HT2C receptor agonist for obesity treatment, which shares structural similarities with 2-Methyl-3-(piperidin-4-yloxy)pyrazine hydrochloride. This research identified metabolism-dependent genotoxic effects, providing insights into the bioactivation pathways that could inform the safety profile of related compounds (Kalgutkar et al., 2007).

Antimicrobial Activity

El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which involved reactions with compounds including piperidine. This work contributed to the development of compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Potential Therapeutic Applications

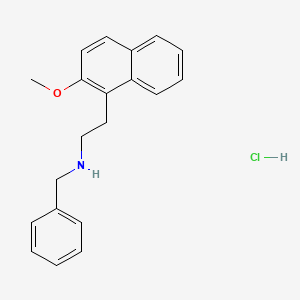

Research into the therapeutic applications of pyrazine derivatives includes the development of compounds for potential use as antipsychotic molecules. Pinna et al. (2013) synthesized new compounds based on the pyrazole and isoxazole framework, which were fused to a cycloalkene unit and bore a 1-piperidinyl group, highlighting the potential of these compounds in antipsychotic therapy (Pinna, Loriga, Pinna, & Chelucci, 2013).

Safety and Hazards

Properties

IUPAC Name |

2-methyl-3-piperidin-4-yloxypyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-8-10(13-7-6-12-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBOCBYLSZFPST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4-Trifluoro-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2712097.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712098.png)

![5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2712100.png)

![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2712101.png)

![2,4,6-trimethyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2712103.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2712113.png)

![Tert-butyl 5-amino-4,6,13-triazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxylate](/img/structure/B2712114.png)

![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)